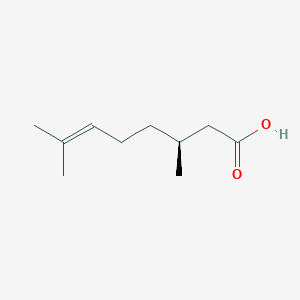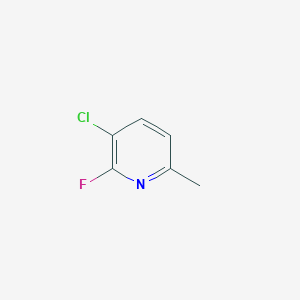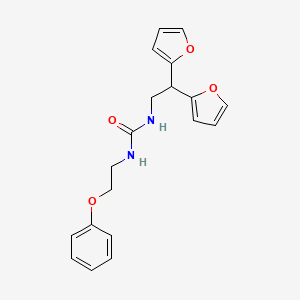![molecular formula C19H19N3O2S2 B2936354 4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile CAS No. 893790-48-2](/img/structure/B2936354.png)
4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile” is a chemical compound with the molecular formula C19H19N3O2S2 and a molecular weight of 385.5. It is a derivative of 2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide .
Synthesis Analysis
The synthesis of similar compounds involves the application of a rotation-limiting strategy and the introduction of a substituent at the 3-position of the pyrazolo[3,4-d]pyrimidin-4-amine as the affinity element to interact with the deeper hydrophobic pocket . The carbonyl group in the quinazolinone core is replaced with a sulfonyl group, and a series of novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives are designed as PI3Kδ inhibitors .Applications De Recherche Scientifique
Synthetic Routes and Chemical Transformations
Research on thiadiazole derivatives has shown a variety of synthetic methods and chemical transformations that are crucial for developing novel compounds with potential applications in medicinal chemistry and material science. For instance, the preparation and reduction of benzothiadiazoles offer a convenient route to compounds like benzenehexamine, with potential applications in the synthesis of complex organic molecules (Mataka et al., 1989). Furthermore, the synthesis, structure elucidation, and study of thiazole–pyridine anchored compounds have been explored for their antitumor activity against cancer cells, indicating potential applications in drug development (Bera et al., 2021).
Antimicrobial and Antitumor Applications
Thiadiazole derivatives have been explored for their antimicrobial and antitumor properties. For example, formazans derived from thiadiazoles have shown moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah et al., 2014). This highlights the potential of thiadiazole derivatives in developing new antimicrobial agents.
Material Science and Molecular Organization
In material science, the molecular aggregation and organization of thiadiazole derivatives have been studied for their potential in creating functional materials. Spectroscopic studies on benzene-1,3-diol derivatives have revealed insights into molecular aggregation processes, which are crucial for understanding the properties of organic materials (Matwijczuk et al., 2016). Additionally, the investigation of liquid crystalline properties of 4H-benzo[1,2,4]thiadiazines opens up avenues for novel liquid crystal display technologies (Zienkiewicz et al., 2007).
Mécanisme D'action
Target of Action
The primary target of this compound is the Phosphoinositide 3-kinase delta (PI3Kδ) . PI3Kδ is a lipid kinase that plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
The compound acts as an inhibitor of PI3Kδ . It binds to the active site of the enzyme, preventing it from phosphorylating its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), into phosphatidylinositol (3,4,5)-trisphosphate (PIP3) . This inhibition disrupts the downstream signaling pathways that are dependent on PIP3 .
Biochemical Pathways
The inhibition of PI3Kδ affects several biochemical pathways, most notably the AKT/mTOR pathway . This pathway is involved in cell cycle progression, protein synthesis, and cell survival . By inhibiting PI3Kδ, the compound reduces the levels of PIP3, thereby preventing the activation of AKT and mTOR, and ultimately leading to reduced cell proliferation and survival .
Pharmacokinetics
Like many other small molecule inhibitors, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . The compound’s bioavailability, half-life, and clearance rate would need to be determined through further studies.
Result of Action
The inhibition of PI3Kδ by this compound leads to a decrease in cell proliferation and survival, particularly in cells that are dependent on the PI3K/AKT/mTOR pathway for growth and survival . This can result in the death of cancer cells, making the compound a potential therapeutic agent for cancers that are driven by PI3Kδ .
Orientations Futures
Propriétés
IUPAC Name |
4-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-2-3-12-22-17-6-4-5-7-18(17)26(23,24)21-19(22)25-14-16-10-8-15(13-20)9-11-16/h4-11H,2-3,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICCLVOAGZHFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B2936273.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)benzenecarboxamide](/img/structure/B2936274.png)



![N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2936281.png)
![methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2936282.png)
![N-(2,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2936283.png)
![3-chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2936285.png)
![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2936287.png)


![8,11-Dioxadispiro[3.2.4.2]tridecan-2-one](/img/structure/B2936294.png)
